molecular formula C16H21N3O3S B11006179 N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11006179
M. Wt: 335.4 g/mol
InChI Key: FAXUQHXTGTUTAU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and various thiazole-based drugs.

    Methoxybenzyl Compounds: Compounds with methoxybenzyl groups, which are common in many bioactive molecules.

    Carboxamides: Compounds with carboxamide groups, which are found in many pharmaceuticals.

Uniqueness

N-(2-methoxybenzyl)-2-[(2-methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its uniqueness can be highlighted by comparing its activity, stability, and reactivity with other similar compounds.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-methoxyethylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H21N3O3S/c1-11-14(23-16(19-11)17-8-9-21-2)15(20)18-10-12-6-4-5-7-13(12)22-3/h4-7H,8-10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

FAXUQHXTGTUTAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCOC)C(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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